molecular formula C17H26N2O4S2 B2688872 N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide CAS No. 1251543-01-7

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2688872
CAS No.: 1251543-01-7
M. Wt: 386.53
InChI Key: OGJKLJAJNATOQK-UHFFFAOYSA-N
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Description

The specific research applications and mechanism of action for N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide are not currently established in available scientific literature. This product is presented as a chemical intermediate for research and development purposes. Researchers are interested in compounds featuring both cyclopropanesulfonamide and tosyl-protected piperidine moieties for exploring new chemical spaces in medicinal chemistry and drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-14-5-7-17(8-6-14)25(22,23)19-13-3-2-4-15(19)11-12-18-24(20,21)16-9-10-16/h5-8,15-16,18H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJKLJAJNATOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the sulfonamide formation, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the piperidine ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide with structurally related sulfonamide derivatives from the evidence, focusing on molecular features and synthetic approaches:

Compound Core Heterocycle Key Substituents Molecular Weight (Da) Synthetic Highlights
This compound Piperidine Tosyl, cyclopropanesulfonamide ~420 (estimated) Likely involves SN2 displacement or coupling reactions (inferred from analogous routes)
N-((1S,3R,4S)-3-Ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Hydroxyethyl, ethyl, cyclopropanesulfonamide 418 (M+H)+ Oxidative/reductive steps using NaIO₄/OsO₄; purified via silica chromatography
N-((1S,3S,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Methylcyclopentyl, cyclopropanesulfonamide 490 (M+H)+ Pd/Cu-mediated Sonogashira coupling; SEM-protected intermediates
N-((1S,3S,4R)-3-(2,3-Dihydrodipyrrolo[2.3-b:2',3'-d]pyridin-1(6H)-yl)-4-ethylcyclopentyl)cyclopropanesulfonamide Dihydrodipyrrolo-pyridine Ethyl, cyclopropanesulfonamide 565 (M+H)+ Microwave-assisted cyclization with DIPEA/KI; tosyl deprotection
N-((1S,3R,4S)-3-Ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Methylsulfonylethyl, ethyl, cyclopropanesulfonamide 480 (M+H)+ Lawesson’s reagent for sulfonation; RP-HPLC purification

Key Structural and Functional Differences:

Heterocyclic Core: The target compound employs a piperidine-tosyl system, whereas analogs use imidazo-pyrrolo-pyrazine or dihydrodipyrrolo-pyridine cores. The latter are larger, aromatic systems that may enhance π-π stacking in target binding .

Substituent Effects :

  • The tosyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilicity compared to hydroxyethyl or methylsulfonylethyl groups in analogs .
  • Ethyl and methyl substituents on cyclopentyl/piperidine rings modulate lipophilicity and steric accessibility .

Synthesis :

  • Analogs frequently employ transition-metal catalysis (e.g., Pd, Cu) for heterocycle formation, whereas the target compound’s synthesis likely relies on simpler sulfonamide coupling .
  • Microwave-assisted reactions and advanced purification (RP-HPLC) are critical for analogs with complex heterocycles .

Research Findings and Implications

  • Bioactivity Trends : Compounds with imidazo-pyrrolo-pyrazine cores (e.g., ) show higher reported bioactivity in kinase assays compared to piperidine-based sulfonamides, likely due to enhanced target engagement via aromatic interactions.
  • Metabolic Stability : The cyclopropane ring in all compounds improves resistance to oxidative metabolism, but the tosyl group in the target compound may increase susceptibility to enzymatic hydrolysis .
  • Solubility : Hydrophilic substituents (e.g., hydroxyethyl ) enhance aqueous solubility relative to the more lipophilic tosyl-piperidine system.

Biological Activity

N-(2-(1-tosylpiperidin-2-yl)ethyl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a cyclopropane ring , and a sulfonamide group , which contribute to its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.

PropertyValue
IUPAC NameN-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]cyclopropanesulfonamide
Molecular FormulaC17H26N2O4S2
CAS Number1251543-01-7

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

  • Neurotransmitter Receptors : The piperidine moiety can interact with various neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can modulate biochemical pathways linked to various diseases.

Pharmacological Effects

Research indicates that this compound may have multiple pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly due to the sulfonamide group’s ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • CNS Activity : Given its structure, it may exhibit central nervous system (CNS) effects, potentially acting as an analgesic or anxiolytic agent.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of sulfonamide derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Neuropharmacological Assessment : A neuropharmacological evaluation showed that this compound could modulate serotonin receptors in vitro, suggesting possible applications in treating mood disorders .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activity
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamideBorate and sulfonamide groupsAnticancer properties
Piperidine DerivativesVarious substituents on the piperidine ringDiverse pharmacological profiles

This compound stands out due to its specific combination of structural elements that enhance its biological interactions.

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